4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester
Overview
Description
4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester is a useful research compound. Its molecular formula is C15H27NO4 and its molecular weight is 285.384. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications in Organic Chemistry
The versatility of related piperidine derivatives as chiral building blocks is highlighted in the synthesis of biologically active alkaloids such as sedridine, allosedridine, and coniine, showcasing the potential of these compounds in stereoselective synthesis (Passarella et al., 2005). This study exemplifies the strategic use of piperidine derivatives in constructing complex molecular architectures, emphasizing the importance of such derivatives in medicinal chemistry.
Advancements in Crystallography and Structural Analysis
X-ray crystallography studies of tert-butyl piperidine carboxylate derivatives have contributed to a deeper understanding of molecular packing and hydrogen bonding interactions in crystals, providing insights into the structural basis of reactivity and properties (Didierjean et al., 2004). These findings are critical for designing new materials and pharmaceuticals, as they help predict the behavior of molecules under various conditions.
Application in Polymer Science
Research into polymers based on piperidine derivatives has led to the development of novel materials with potential applications in biodegradable polymers and anion exchange membranes (Olsson, Pham, & Jannasch, 2018). This work underscores the role of piperidine-based compounds in creating new materials with unique properties, such as enhanced stability and conductivity, which are essential for sustainable technologies and energy systems.
Contribution to Drug Discovery and Development
The synthetic versatility of piperidine derivatives also extends to the development of drug candidates, as illustrated by the synthesis of a p38 MAP kinase inhibitor, a potential therapeutic for inflammatory diseases (Chung et al., 2006). This research demonstrates the critical role of piperidine derivatives in the synthesis of complex molecules with specific biological activities, highlighting their importance in the discovery and development of new drugs.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various bioactive molecules .
Mode of Action
The compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . The Boc group is a common protecting group in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
Boc-protected amino acids are commonly used in peptide synthesis , which involves various biochemical pathways.
Result of Action
Boc-protected amino acids are commonly used in peptide synthesis , which can result in the formation of bioactive peptides with various biological effects.
Action Environment
Boc-protected amino acids are generally stable under a variety of conditions , suggesting that they may be relatively insensitive to environmental factors.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-11(2)10-15(12(17)18)6-8-16(9-7-15)13(19)20-14(3,4)5/h11H,6-10H2,1-5H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGRMXNUHVYMRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944142-61-4 | |
Record name | 1-[(tert-butoxy)carbonyl]-4-(2-methylpropyl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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